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Introduction: Physcomitrella patens, a moss, has emerged as a powerful model organism in

plant biology and functional genomics. Its high frequency of homologous recombination, simple

developmental pattern, and haploid-dominant life cycle make it particularly amenable to genetic

manipulation.[1][2][3] This document provides a comprehensive guide for cloning a dynamin-

related gene, herein referred to as ppDNM, from P. patens. Dynamin-related proteins are large

GTPases involved in crucial cellular processes such as membrane fission, making them

interesting targets for basic research and potential drug development.

These protocols will cover the entire workflow, from the initial cultivation of P. patens to the final

verification of the cloned gene.

I. Data Presentation
For successful gene cloning in Physcomitrella patens, several quantitative parameters are

critical. The following tables summarize key data points derived from established protocols.

Table 1: Physcomitrella patens Culture and Protoplast Isolation Parameters
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Parameter Value/Range Notes

Protonemal Tissue Age for

Protoplasting
5-7 days

Younger, rapidly growing tissue

yields a higher number of

viable protoplasts.[4][5]

Enzyme for Protoplast Isolation 1-2% (w/v) Driselase

An effective enzyme mixture

for digesting the cell wall of P.

patens.[5][6]

Protoplast Yield 1-1.5 x 10^6 protoplasts/mL
Optimal concentration for

efficient transformation.[4]

Protoplast Regeneration Time 5-7 days

Time required for protoplasts

to regenerate cell walls and

begin cell division.

Table 2: Transformation and Selection Parameters
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Parameter Value/Range Notes

Transformation Method
Polyethylene Glycol (PEG)-

mediated

A widely used and effective

method for introducing DNA

into P. patens protoplasts.[1][7]

[8]

Plasmid DNA Concentration 30-50 µg/mL

Optimal final concentration of

plasmid DNA for

transformation.[4]

PEG Concentration 25-40% (w/v)

The concentration of PEG is

crucial for mediating DNA

uptake.

Selection Agent (example) G418 or Hygromycin B

Antibiotics commonly used for

selecting transformed moss

cells.[8]

Selection Agent Concentration 25-50 µg/mL

The effective concentration

may need to be optimized for

the specific batch of antibiotic

and cell line.[5]

Transformation Efficiency 10⁻³ - 10⁻⁵

The frequency of stable

transformants among surviving

regenerated protoplasts.[7]

II. Experimental Protocols
This section details the step-by-step methodologies for cloning the ppDNM gene.

Protocol 1: Cultivation and Harvesting of Physcomitrella
patens

Culture Medium Preparation: Prepare BCD medium supplemented with 5 mM diammonium

tartrate (BCD-AT) for optimal protonemal growth.
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Inoculation: In a sterile laminar flow hood, inoculate Petri dishes containing BCD-AT medium

overlaid with cellophane with a small amount of P. patens protonemal tissue.

Incubation: Incubate the plates at 25°C under continuous white light.[9]

Subculture: Subculture the tissue every 7-10 days to maintain a healthy, rapidly growing

culture.

Harvesting: After 5-7 days of growth, harvest the green protonemal tissue from the

cellophane using a sterile spatula.

Protocol 2: Genomic DNA (gDNA) Extraction
High-quality genomic DNA is essential for successful PCR amplification. While commercial kits

are available, they are often not effective for P. patens.[10] A modified CTAB method is

recommended.

Tissue Preparation: Weigh approximately 100-200 mg of fresh protonemal tissue, blot it dry,

and freeze it in liquid nitrogen.

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a

bead beater.[11]

Lysis: Add 500 µL of pre-warmed (65°C) CTAB extraction buffer to the powdered tissue and

vortex thoroughly.

Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional gentle inversion.

Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting

the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.

Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of

cold isopropanol and mix gently to precipitate the DNA.

Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant

and wash the pellet with 70% ethanol.
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Resuspension: Air-dry the pellet and resuspend the gDNA in 50-100 µL of sterile nuclease-

free water or TE buffer.[11]

Quantification: Determine the concentration and purity of the extracted gDNA using a

spectrophotometer.

Protocol 3: Primer Design and PCR Amplification of
ppDNM

Sequence Retrieval: Obtain the cDNA or genomic sequence of the target ppDNM gene from

a plant genomics database such as Phytozome or NCBI.

Primer Design: Design forward and reverse primers that flank the entire coding sequence

(CDS) of the ppDNM gene. Include restriction enzyme sites at the 5' ends of the primers that

are compatible with your chosen cloning vector. Ensure the primers have a melting

temperature (Tm) between 55-65°C and a GC content of 40-60%.

PCR Reaction Setup:

Template gDNA: 50-100 ng

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

dNTP Mix (10 mM): 1 µL

High-Fidelity DNA Polymerase: 1 unit

5x Reaction Buffer: 10 µL

Nuclease-free water: to a final volume of 50 µL

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds

30-35 cycles of:
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Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 1 minute per kb of the target gene[12]

Final Extension: 72°C for 5-10 minutes

Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the

amplification of a band of the expected size.

Protocol 4: Cloning of ppDNM into an Expression Vector
PCR Product Purification: Purify the amplified ppDNM fragment from the agarose gel using a

gel extraction kit.

Restriction Digest: Digest both the purified PCR product and the chosen expression vector

(e.g., a pUC-based vector with a suitable plant promoter like the 35S promoter) with the

selected restriction enzymes.

Ligation: Set up a ligation reaction with the digested vector and PCR product using T4 DNA

ligase.

Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g.,

DH5α).

Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic

for the vector.

Colony PCR and Plasmid Miniprep: Screen colonies by PCR to identify those containing the

ppDNM insert. Culture positive colonies and perform a plasmid miniprep to isolate the

recombinant plasmid.

Sequence Verification: Sequence the isolated plasmid to confirm the correct orientation and

sequence of the ppDNM gene.

Protocol 5: Transformation of Physcomitrella patens
This protocol is based on the widely used PEG-mediated protoplast transformation method.
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Protoplast Isolation:

Harvest 5-7 day old protonemal tissue.

Incubate the tissue in a 1-2% Driselase solution in 0.48 M mannitol for 30-60 minutes at

room temperature.[5]

Filter the protoplast suspension through a 100 µm and then a 50 µm nylon mesh to

remove undigested tissue.[5]

Wash the protoplasts by centrifugation and resuspend them in MMM solution (0.48 M

mannitol, 15 mM MgCl₂, 0.1% MES, pH 5.6) at a concentration of 1-1.5 x 10⁶

protoplasts/mL.[4]

Transformation:

In a sterile tube, mix 10-15 µg of the purified ppDNM expression plasmid with 300 µL of

the protoplast suspension.[4][5]

Gently add an equal volume of PEG solution (e.g., 40% PEG 4000 in MMM) and mix by

gentle inversion.

Incubate at room temperature for 5-10 minutes.

Optionally, perform a heat shock at 45°C for 5 minutes.[5]

Gradually dilute the mixture with protoplast regeneration medium.

Regeneration and Selection:

Plate the protoplasts on regeneration medium overlaid with cellophane.

Incubate in the dark for 24-48 hours, then transfer to low light conditions for 5-7 days.

Transfer the cellophane to a selection medium containing the appropriate antibiotic (e.g.,

G418 or hygromycin B).[5]

Incubate for 2-3 weeks until resistant colonies appear.
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Protocol 6: Verification of Transformants
Genomic DNA Extraction: Extract gDNA from the putative transformants and wild-type P.

patens as described in Protocol 2.

PCR Verification: Perform PCR on the extracted gDNA using primers specific for the ppDNM
transgene and the selection marker gene.

Southern Blot Analysis (Optional but Recommended): For definitive proof of integration and

to determine the copy number of the inserted gene, perform a Southern blot analysis.

Reverse Transcription PCR (RT-PCR): To confirm the expression of the cloned ppDNM
gene, extract total RNA from the transformed lines, synthesize cDNA, and perform PCR with

ppDNM-specific primers.

III. Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in these protocols.

Phase 1: Preparation

Phase 2: Molecular Cloning

Phase 3: Moss Transformation

Phase 4: AnalysisP. patens Culture

gDNA Extraction

Protoplast Isolation

PCR Amplification of ppDNM

Primer Design

Cloning into Vector E. coli Transformation Plasmid Verification

PEG Transformation Selection of Transformants

Molecular Analysis (PCR, Southern)

Expression Analysis (RT-PCR)

Click to download full resolution via product page
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Caption: Overall workflow for cloning the ppDNM gene from Physcomitrella patens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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